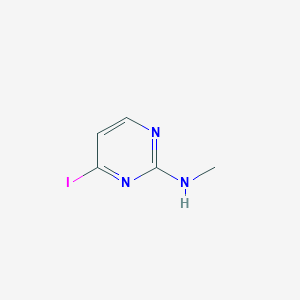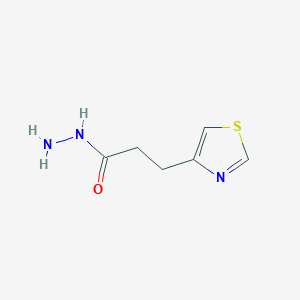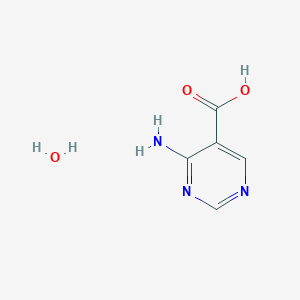
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is a complex organic compound that features a triphenylphosphonium group attached to an undecyl chain, which is further linked to a 4-hydroxy-3-methoxybenzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium typically involves a multi-step process:
Formation of the Undecyl Chain: The undecyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Triphenylphosphonium Group: This step involves the reaction of the undecyl chain with triphenylphosphine under specific conditions to form the triphenylphosphonium salt.
Coupling with 4-Hydroxy-3-methoxybenzoyl: The final step involves the esterification of the undecyl chain with 4-hydroxy-3-methoxybenzoyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could result in alcohols or alkanes.
Aplicaciones Científicas De Investigación
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be utilized in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium exerts its effects involves its ability to interact with cellular membranes and organelles. The triphenylphosphonium group facilitates the compound’s uptake into cells, particularly targeting mitochondria. This targeting is due to the lipophilic cationic nature of the triphenylphosphonium group, which allows it to accumulate in the negatively charged mitochondrial matrix.
Comparación Con Compuestos Similares
Similar Compounds
- (10-(4-Hydroxy-3-methoxybenzoyl)decyl)triphenylphosphonium
- (12-(4-Hydroxy-3-methoxybenzoyl)dodecyl)triphenylphosphonium
Uniqueness
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is unique due to its specific chain length and the presence of the 4-hydroxy-3-methoxybenzoyl moiety. This combination provides distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C37H44O4P+ |
|---|---|
Peso molecular |
583.7 g/mol |
Nombre IUPAC |
11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium |
InChI |
InChI=1S/C37H43O4P/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3/p+1 |
Clave InChI |
IPYVPVIBAGRGSO-UHFFFAOYSA-O |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)


![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)




